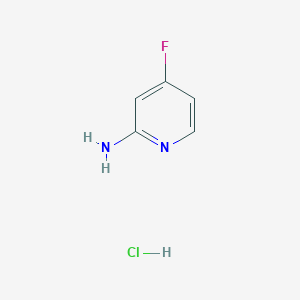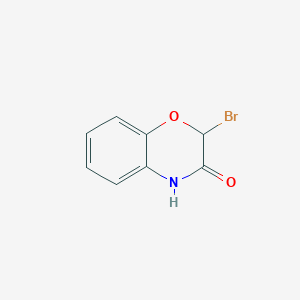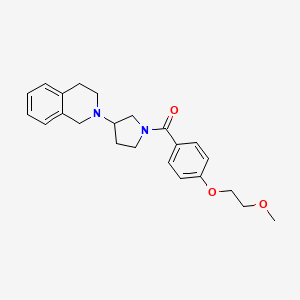![molecular formula C7H7NO4 B2526483 Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate CAS No. 149838-47-1](/img/structure/B2526483.png)
Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate is an organic compound with the molecular formula C7H7NO4. It is a derivative of furan, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a furan ring substituted with a hydroxyimino group and a carboxylate ester group. It has various applications in scientific research and industry due to its versatile chemical properties.
Scientific Research Applications
Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate typically involves the reaction of furan derivatives with appropriate reagents. One common method is the reaction of methyl 5-formylfuran-3-carboxylate with hydroxylamine hydrochloride under basic conditions to form the hydroxyimino derivative. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Mechanism of Action
The mechanism of action of Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate enzymatic activity, receptor binding, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-formylfuran-3-carboxylate: A precursor in the synthesis of Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate.
Methyl 5-aminomethylfuran-2-carboxylate: Another furan derivative with different functional groups.
Methyl 5-(chloromethyl)furan-2-carboxylate: A compound with a chloromethyl group instead of a hydroxyimino group.
Uniqueness
This compound is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 5-[(E)-hydroxyiminomethyl]furan-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-11-7(9)5-2-6(3-8-10)12-4-5/h2-4,10H,1H3/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWRZJWTMUKLOX-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=COC(=C1)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2526401.png)
![(1R,5S)-5-Methyl-6-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2526402.png)
![2,4-dichlorophenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate](/img/structure/B2526404.png)
![(E)-1-[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2526405.png)
![N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2526406.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2526407.png)

![1-(2-ethoxyphenyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea](/img/structure/B2526411.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2526412.png)
![2-(3-(tert-butyl)-1H-pyrazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B2526413.png)

![2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B2526419.png)


